Benzene, [(S)-(1-methylethyl)sulfinyl]-
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Overview
Description
Benzene, [(S)-(1-methylethyl)sulfinyl]- is an organic compound with the molecular formula C9H12OS It is a derivative of benzene, where a sulfinyl group is attached to the benzene ring through an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(S)-(1-methylethyl)sulfinyl]- typically involves the reaction of benzene with an appropriate sulfinylating agent. One common method is the reaction of benzene with isopropyl sulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.
Industrial Production Methods
Industrial production of Benzene, [(S)-(1-methylethyl)sulfinyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity Benzene, [(S)-(1-methylethyl)sulfinyl]-.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(S)-(1-methylethyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitration (concentrated nitric and sulfuric acids), halogenation (halogens in the presence of a Lewis acid catalyst), sulfonation (fuming sulfuric acid).
Major Products Formed
Oxidation: Benzene, [(S)-(1-methylethyl)sulfonyl]-
Reduction: Benzene, [(S)-(1-methylethyl)sulfanyl]-
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene, [(S)-(1-methylethyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzene, [(S)-(1-methylethyl)sulfinyl]- involves its interaction with molecular targets through its sulfinyl group. The sulfinyl group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other proteins. Additionally, the benzene ring can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzene, [(S)-(1-methylethyl)sulfanyl]-: Similar structure but with a sulfide group instead of a sulfinyl group.
Benzene, [(S)-(1-methylethyl)sulfonyl]-: Similar structure but with a sulfone group instead of a sulfinyl group.
Benzene, [(S)-(1-methylethyl)oxy]-: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
Benzene, [(S)-(1-methylethyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
80225-50-9 |
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Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
[(S)-propan-2-ylsulfinyl]benzene |
InChI |
InChI=1S/C9H12OS/c1-8(2)11(10)9-6-4-3-5-7-9/h3-8H,1-2H3/t11-/m0/s1 |
InChI Key |
MNPISBRDBQCTAF-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[S@](=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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